molecular formula C21H17N3O2 B14285797 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- CAS No. 138615-27-7

1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-

Cat. No.: B14285797
CAS No.: 138615-27-7
M. Wt: 343.4 g/mol
InChI Key: SXOXPHPVNRWMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-: is a chemical compound that belongs to the class of triazolidine-diones. This compound is characterized by the presence of a pyrene moiety attached to the triazolidine-dione ring through a propyl linker. The pyrene group is known for its strong fluorescence properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with diethyl carbonate to form an intermediate, which is then reacted with pyrene-1-carboxaldehyde to introduce the pyrene moiety. The final cyclization step yields the desired triazolidine-dione compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyrene moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-1,2,4-triazolidine-3,5-dione oxides, while substitution reactions can introduce various functional groups onto the pyrene moiety.

Scientific Research Applications

Chemistry: In chemistry, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used as a fluorescent probe due to its strong fluorescence properties. It is employed in the study of molecular interactions and as a marker in various analytical techniques.

Biology: In biological research, this compound is used to label biomolecules, enabling the visualization of biological processes. Its fluorescence properties make it suitable for use in fluorescence microscopy and flow cytometry.

Medicine: In medicine, the compound is explored for its potential use in diagnostic imaging. Its ability to fluoresce under specific conditions allows for the detection of certain diseases and conditions.

Industry: In the industrial sector, 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is used in the development of fluorescent dyes and materials. It is also used in the production of sensors and other analytical devices.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- involves its interaction with specific molecular targets. The pyrene moiety interacts with aromatic systems through π-π stacking interactions, while the triazolidine-dione ring can form hydrogen bonds with various functional groups. These interactions enable the compound to bind to specific targets, facilitating its use in various applications.

Comparison with Similar Compounds

Uniqueness: 1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]- is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring fluorescent labeling and detection.

Properties

CAS No.

138615-27-7

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-(3-pyren-1-ylpropyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C21H17N3O2/c25-20-22-23-21(26)24(20)12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2,(H,22,25)(H,23,26)

InChI Key

SXOXPHPVNRWMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCN5C(=O)NNC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.